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molecular formula C10H10BrNO2 B010387 N-(4-acetyl-2-bromophenyl)acetamide CAS No. 101209-08-9

N-(4-acetyl-2-bromophenyl)acetamide

Cat. No. B010387
M. Wt: 256.1 g/mol
InChI Key: PMYJAVHDFDKJBS-UHFFFAOYSA-N
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Patent
US08143242B2

Procedure details

A solution of N-(4-Acetyl-2-bromo-phenyl)-acetamide (10.0 g, 39.05 mmol) in concentrated hydrochloric acid (200 mL) was stirred for 5 h under reflux. The reaction mixture was concentrated under reduced pressure. The residue was treated with a saturated aqueous solution of NaHCO3 (75 mL), extracted with CH2Cl2 (2×70 mL) and dried over Na2SO4. Evaporation leads to the product (8.35 g, 100%) which was used in step 2 without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10]C(=O)C)=[C:6]([Br:14])[CH:5]=1)(=[O:3])[CH3:2]>Cl>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:1](=[O:3])[CH3:2])=[CH:5][C:6]=1[Br:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(C=C1)NC(C)=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with a saturated aqueous solution of NaHCO3 (75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
was used in step 2 without further purification

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)C(C)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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